4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14BrNO |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
4-(5-bromopyridin-2-yl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C10H14BrNO/c1-7(8(2)13)5-10-4-3-9(11)6-12-10/h3-4,6-8,13H,5H2,1-2H3 |
InChI Key |
QGXWMBBKFOHJSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC=C(C=C1)Br)C(C)O |
Origin of Product |
United States |
The Strategic Value of Halogenated Pyridine Derivatives in Organic Synthesis
Halogenated pyridine (B92270) derivatives are pivotal building blocks in the synthesis of a vast array of functional molecules, particularly in the realms of pharmaceuticals and agrochemicals. chemrxiv.orgnih.govresearchgate.netchemrxiv.org The introduction of a halogen atom onto the pyridine ring serves as a versatile synthetic handle, enabling a wide range of subsequent chemical transformations.
The carbon-halogen bond in these derivatives is a key feature, facilitating numerous cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are fundamental for the construction of complex molecular architectures. This reactivity allows for the strategic introduction of diverse functional groups, which is crucial for tuning the electronic properties, steric environment, and binding interactions of the final molecule. chemrxiv.org
The regioselective halogenation of pyridines, however, presents a significant synthetic challenge due to the electron-deficient nature of the pyridine ring, which often requires harsh reaction conditions. nih.govchemrxiv.org Consequently, a major focus of current research is the development of milder and more selective methods for pyridine halogenation. chemrxiv.orgmountainscholar.org Recent advancements include the use of designed phosphine (B1218219) reagents and the exploration of unconventional intermediates to achieve site-selective functionalization. nih.govmountainscholar.org The ability to precisely control the position of the halogen atom is critical for the targeted synthesis of complex molecules and for conducting structure-activity relationship (SAR) studies in drug discovery. chemrxiv.org
The Architectural Significance of Substituted Butanol Scaffolds in Molecular Design
Substituted butanol scaffolds are fundamental structural units in the design and synthesis of new chemical entities. The term "scaffold" in chemistry refers to a core molecular framework that provides a basis for the systematic assembly of more complex molecules. mdpi.comnih.gov These scaffolds are essential for creating diverse libraries of compounds for various applications, including drug discovery and materials science. mdpi.com
The butanol backbone, with its potential for multiple substitution points, offers a three-dimensional arrangement of functional groups, which is a critical aspect of molecular recognition and biological activity. The hydroxyl group of the butanol moiety can act as a hydrogen bond donor or acceptor, and can also serve as a point for further chemical modification. The alkyl substituents on the butanol chain influence the molecule's lipophilicity and conformational preferences.
In the context of medicinal chemistry, scaffolds are computationally designed and analyzed to explore chemical space and to identify novel core structures for drug candidates. nih.govnih.gov The design of innovative molecular scaffolds is a key strategy for developing small-molecule modulators of protein-protein interactions, which are implicated in a wide range of diseases. rsc.org The versatility of substituted butanol scaffolds makes them valuable components in the construction of molecules with tailored properties.
An Overview of Current Research Trends Relevant to the Compound S Structural Motifs
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule. ias.ac.inamazonaws.com For this compound, the analysis begins by identifying the key bonds that, when disconnected, lead to simplified precursors or "synthons". ias.ac.inamazonaws.com
Two primary disconnection strategies emerge for this target molecule:
Disconnection of the C2-Cα Bond: The most logical disconnection is the carbon-carbon bond between the pyridine ring (at C2) and the aliphatic side chain. This simplifies the molecule into two key fragments: a 5-bromopyridin-2-yl synthon and a 3-methylbutan-2-ol synthon.
The 5-bromopyridin-2-yl synthon can be a nucleophile (e.g., an organolithium or Grignard reagent) or an electrophile (e.g., 2-halo-5-bromopyridine).
The 3-methylbutan-2-ol synthon would need to carry the complementary reactivity. For instance, if the pyridine fragment is a nucleophile, the side chain precursor could be an epoxide like 2-methyl-2,3-epoxybutane or an α,β-unsaturated ketone like 3-methyl-3-buten-2-one.
Disconnection within the Side Chain: An alternative approach involves attaching a simpler alkyl chain to the pyridine ring first, followed by further elaboration to build the 3-methylbutan-2-ol functionality. For example, a 2-allyl-5-bromopyridine could be synthesized, followed by hydration or hydroboration-oxidation to install the secondary alcohol.
The first strategy is often more convergent and is the focus of the subsequent sections. This approach breaks the synthesis into two manageable parts: the preparation of the heterocyclic core and the construction of the side chain.
Synthetic Approaches to the 5-Bromopyridin-2-yl Moiety
The 5-bromopyridin-2-yl fragment is a common structural motif. Its synthesis can be achieved either by modifying an existing pyridine ring or by constructing the ring from acyclic precursors.
This approach starts with a commercially available or readily synthesized pyridine derivative and introduces the required bromine substituent.
Direct electrophilic bromination of the pyridine ring is challenging due to the ring's electron-deficient nature. Such reactions often require high temperatures (e.g., >300°C) and can lead to a mixture of products. researchgate.net However, several strategies have been developed to achieve more selective bromination.
Activation via N-Oxide Formation: Converting the pyridine to a pyridine N-oxide activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions. researchgate.netacs.org Subsequent bromination can be achieved using reagents like phosphorus oxybromide. researchgate.net
Substituent-Directed Bromination: The presence of an activating group, such as an amino group, can direct bromination. For example, 2-aminopyridine (B139424) can be selectively brominated at the 5-position using reagents like phenyltrimethylammonium (B184261) tribromide under mild conditions. google.com The resulting 2-amino-5-bromopyridine (B118841) can then be converted to 5-bromo-2-halopyridine via a Sandmeyer-type reaction, which serves as a versatile precursor for coupling reactions.
Use of Modern Brominating Agents: Reagents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of oleum (B3057394) can provide improved selectivity and milder reaction conditions compared to elemental bromine. google.com
| Method | Brominating Agent | Typical Conditions | Selectivity | Reference |
|---|---|---|---|---|
| Electrophilic Substitution | Br₂/Oleum | >300°C | Generally favors 3-position; often poor selectivity. | researchgate.net |
| From N-Oxide | POBr₃/PBr₅ | ~145°C | Directs to 2- and 4-positions. | researchgate.net |
| From 2-Aminopyridine | Phenyltrimethylammonium Tribromide | 20-50°C | Highly selective for the 5-position. | google.com |
| Modern Reagents | NBS or DBDMH/Oleum | Variable, often milder than Br₂ | Improved selectivity for specific isomers. | google.com |
Once a bromopyridine is obtained, its functionalization must be controlled. For the synthesis of the target compound, this involves forming a carbon-carbon bond at the 2-position of a 5-bromopyridine derivative. A common starting material is 2,5-dibromopyridine (B19318).
Selective functionalization can be achieved through halogen-metal exchange reactions. The choice of organometallic reagent and solvent can influence which bromine atom is exchanged. researchgate.net For instance, using alkyllithium or magnesium reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) allows for regioselective Br/Mg exchange, creating a pyridylmagnesium reagent that can react with various electrophiles. rsc.orgznaturforsch.com The reaction of 5-bromo-2-iodopyridine (B1269129) with iPrMgCl leads to a Grignard reagent at the 2-position, which can then be used in subsequent coupling steps. researchgate.net
De novo synthesis, or the construction of the pyridine ring from acyclic precursors, offers an alternative route that can provide access to highly substituted pyridines. chemrxiv.orgnih.gov These methods build the desired substitution pattern, including the bromine atom, directly into the ring structure.
Key strategies for de novo pyridine synthesis include:
Hantzsch Pyridine Synthesis: A classical method involving the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine (B1217469), which is subsequently oxidized to the pyridine. researchgate.net
Bohlmann-Rahtz Pyridine Synthesis: This method involves the reaction of an enamine with an α,β-unsaturated ketone. nih.gov
Cycloaddition Reactions: [4+2] cycloadditions (Diels-Alder reactions) using azadienes can be a powerful tool for constructing the pyridine ring with a defined substitution pattern. nih.gov
While versatile, incorporating a bromine atom at a specific position using these methods depends on the availability of appropriately halogenated acyclic starting materials.
| Synthesis Method | Key Precursors | General Description | Reference |
|---|---|---|---|
| Hantzsch Synthesis | β-ketoester, aldehyde, ammonia | Condensation to a dihydropyridine followed by oxidation. | researchgate.net |
| Bohlmann-Rahtz Synthesis | Enamine, α,β-unsaturated ketone | Condensation and cyclization to form the pyridine ring. | nih.gov |
| [4+2] Cycloaddition | Azadiene, dienophile | Diels-Alder type reaction to form a six-membered ring. | nih.gov |
| Multicomponent Reactions | Aldehydes, α,β-unsaturated acids, enamines | Aza-Wittig/Diels-Alder sequence to give tri- and tetrasubstituted pyridines. | nih.gov |
Functionalization and Derivatization of Pre-formed Bromopyridines
Construction of the 3-Methylbutan-2-ol Side Chain
The 3-methylbutan-2-ol side chain is a chiral secondary alcohol. nih.gov Its construction can be achieved through several established organic reactions. A common precursor for this side chain is 3-methyl-2-butanone.
Key synthetic steps for constructing and attaching the side chain include:
Grignard Reaction: The 5-bromopyridin-2-yl moiety can be converted into a Grignard or organolithium reagent via halogen-metal exchange. This nucleophile can then attack an appropriate electrophile, such as 3-methyl-2-butanone. The initial product would be a tertiary alcohol, which is not the target structure. A more suitable electrophile would be 2-methylpropanal, which upon reaction with a 2-(lithiomethyl)-5-bromopyridine (generated in situ) would yield the desired secondary alcohol structure.
Aldol (B89426) Condensation: An alternative strategy involves an aldol reaction between a metalated 2-methyl-5-bromopyridine and 2-methylpropanal. This would form the carbon-carbon bond and the alcohol in a single step.
Hydride Shift Rearrangement: It is noteworthy that reactions involving the 3-methylbutan-2-ol scaffold can sometimes be complicated by carbocation rearrangements. For example, treatment of 3-methylbutan-2-ol with HBr can lead to a rearranged product via a hydride shift from a secondary to a more stable tertiary carbocation. youtube.com This highlights the need for careful selection of reaction conditions to avoid unwanted side reactions during the synthesis.
Ultimately, a convergent synthesis coupling a pre-formed 5-bromopyridin-2-yl organometallic reagent with an electrophilic precursor to the 3-methylbutan-2-ol side chain represents a highly viable route to the target molecule.
Stereoselective Synthesis of the Chiral 3-Methylbutan-2-ol Unit
Achieving the desired stereochemistry in the 3-methylbutan-2-ol fragment is critical for the synthesis of enantiomerically pure final products. Asymmetric synthesis is defined as a reaction in which an achiral unit is converted into a chiral unit, resulting in an unequal amount of stereoisomers. uwindsor.ca Several strategies are employed to introduce chirality effectively.
One prominent method involves the use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. york.ac.ukyoutube.com The Evans oxazolidinone approach, for instance, leverages an (S)-4-Benzyl-2-oxazolidinone auxiliary. This auxiliary directs the diastereoselective alkylation, and its subsequent removal with a reagent like lithium aluminium hydride (LiAlH₄) liberates the desired chiral alcohol. This method is known for high diastereomeric ratios and excellent recovery rates of the valuable auxiliary.
Another strategy begins with a readily available chiral starting material from the "chiral pool." For example, the synthesis of (S)-3-methyl-2-butanol can commence from β-pinene, a natural bicyclic monoterpene. The process involves the ozonolysis of β-pinene to yield nopinone, followed by a Grignard addition with methylmagnesium bromide and a final palladium on carbon (Pd/C) catalyzed hydrogenation to produce the target chiral alcohol.
Enzymatic resolutions, such as those using lipase-mediated kinetic resolution, also offer an effective pathway to enantiomerically pure alcohols. These biocatalytic methods provide high selectivity under mild reaction conditions.
| Method | Chiral Source | Key Reagents | Typical Selectivity | Reference |
|---|---|---|---|---|
| Evans Auxiliary | (S)-4-Benzyl-2-oxazolidinone | Methylmagnesium bromide, LiAlH₄ | 95:5 diastereomeric ratio | |
| Chiral Pool Synthesis | β-Pinene | O₃, MeMgBr, Pd/C, H₂ | High enantiomeric excess | |
| Enzymatic Resolution | Lipase | Acyl donor | High enantiomeric excess |
Functionalization of Aliphatic Precursors (e.g., from 2-methyl-2-butene)
Simple alkenes serve as versatile starting points for the construction of the butanol backbone. 2-methyl-2-butene, an isoamylene, is a common precursor. taylorandfrancis.com The functionalization of such alkenes can be achieved through various addition reactions. Acid-catalyzed hydration of 2-methyl-2-butene, for example, leads to the formation of an alcohol. fiveable.mechegg.com While this directly produces 2-methyl-2-butanol, modifications to the reaction sequence can yield the desired 3-methylbutan-2-ol structure. Double bond isomerization is a key side reaction in acid-catalyzed processes involving methyl butenes, which can be leveraged to form different isomers. taylorandfrancis.com Oxymercuration-demercuration is another reliable method for the hydration of alkenes to produce alcohols. fiveable.me
Introduction of Halogen Functionality for Subsequent Coupling (e.g., 4-bromo-2-methyl-2-butanol precursors)
To facilitate the eventual carbon-carbon bond formation with the pyridine ring, the aliphatic chain must be functionalized with a leaving group, typically a halogen. The synthesis of a precursor like 4-bromo-2-methyl-2-butanol is a key step. scbt.comnih.gov This brominated tertiary alcohol can be prepared from starting materials such as methyl 3-bromopropionate via reaction with a Grignard reagent like methylmagnesium bromide. chemsrc.com Alternatively, ring-opening reactions of cyclic ethers like tetrahydrofuran (B95107) with hydrobromic acid can produce brominated butanols, such as 4-bromo-1-butanol, which can then be further modified. guidechem.com
Carbon-Carbon Bond Formation Strategies for Coupling Pyridine and Butanol Moieties
The crucial step in assembling the final molecule is the creation of a carbon-carbon bond between the 5-bromopyridine ring and the 3-methylbutan-2-ol side chain. Several powerful cross-coupling methodologies are available for this purpose.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura variants for aryl halides)
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming C(sp³)–C(sp²) bonds. nih.govdicp.ac.cnnih.gov This reaction typically involves the coupling of an aryl halide (5-bromopyridine) with an organoboron compound derived from the alkyl chain. researchgate.net The B-alkyl Suzuki-Miyaura coupling offers advantages over other methods, as the required alkyl borane (B79455) coupling partners can be generated under mild conditions via hydroboration of olefins, a process that tolerates a wide array of functional groups. nih.gov
Recent advancements have introduced photocatalytic and nickel-catalyzed versions of the B-alkyl Suzuki-Miyaura coupling, which can proceed at lower temperatures and with shorter reaction times compared to traditional palladium-based systems. nih.gov Nickel catalysis is particularly advantageous as it shows a reduced tendency for β-hydride elimination, a common side reaction with alkyl fragments. nih.gov The general catalytic cycle involves oxidative addition of the aryl halide to the metal center, transmetallation with the alkylborane, and reductive elimination to yield the final product. princeton.edu The presence of a base is essential for the transmetallation step. princeton.edu
| Component | Example | Function | Reference |
|---|---|---|---|
| Aryl Halide | 5-Bromopyridine | Electrophilic partner | mdpi.com |
| Organoboron Reagent | Alkylboronic acid or ester | Nucleophilic partner | researchgate.net |
| Catalyst | Pd(PPh₃)₄, Ni complexes | Facilitates the C-C bond formation | nih.govprinceton.edu |
| Base | K₃PO₄, NaOH | Activates the organoboron reagent for transmetallation | princeton.edumdpi.com |
| Solvent | 1,4-Dioxane/Water, THF | Solubilizes reactants and reagents | mdpi.comorganic-chemistry.org |
Grignard Reagent Applications in Alkyl Chain Extension
Grignard reagents provide a classic and robust method for forming carbon-carbon bonds. researchgate.net This strategy can be applied in two principal ways for the synthesis of the target molecule. In one approach, a Grignard reagent is formed from the alkyl halide precursor (e.g., a brominated derivative of 3-methylbutan-2-ol), which then acts as a nucleophile, attacking an electrophilic center on the pyridine ring, such as an aldehyde.
Alternatively, the Grignard reagent can be prepared from 2,5-dibromopyridine through a halogen-metal exchange. google.com This pyridylmagnesium bromide can then react with a suitable electrophile derived from the butanol side chain, such as an epoxide or an aldehyde, to form the desired bond. researchgate.net Recent studies have also demonstrated that the coupling of bromopyridines with alkyl Grignard reagents can be promoted by purple light, proceeding through a single electron transfer (SET) mechanism without the need for a transition metal catalyst. organic-chemistry.org
Other Established Coupling Methodologies
Beyond Suzuki and Grignard reactions, other transition metal-catalyzed cross-coupling reactions are viable for this type of transformation. The Negishi coupling, which utilizes organozinc reagents, and the Kumada coupling, which employs Grignard reagents in the presence of a nickel or palladium catalyst, are powerful alternatives. nih.gov These methods offer different reactivity profiles and substrate scope, providing synthetic chemists with a broader toolkit for constructing complex molecules.
Advanced and Emerging Synthetic Techniques
Modern organic synthesis has moved towards methods that are not only efficient but also environmentally benign. For the preparation of complex pyridine derivatives, techniques such as microwave-assisted organic synthesis, electrochemical methods, and multicomponent reactions have become invaluable tools. These approaches facilitate the construction of intricate molecular architectures with high precision and atom economy.
Microwave-Assisted Organic Synthesis for Reaction Acceleration
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating methods. researchgate.netnih.gov This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, resulting in a rapid increase in temperature and reaction rate. organic-chemistry.org
A notable application of MAOS in pyridine synthesis is the Bohlmann-Rahtz reaction, which traditionally involves a two-step process of Michael addition followed by a high-temperature cyclodehydration. organic-chemistry.orgorganic-chemistry.orgwikipedia.org Under microwave irradiation, this can be accomplished in a single, one-pot procedure. For instance, the reaction of ethyl β-aminocrotonate with various alkynones at 170°C under microwave conditions can produce tri- or tetrasubstituted pyridines in as little as 10–20 minutes, with yields reaching up to 98%. organic-chemistry.org The use of polar solvents like DMSO enhances the efficiency of microwave heating. organic-chemistry.org Furthermore, the addition of Brønsted or Lewis acid catalysts such as acetic acid or zinc bromide (ZnBr₂) can further accelerate these transformations. organic-chemistry.orgresearchgate.net
The benefits of MAOS extend to the synthesis of various heterocyclic structures analogous to the target compound. For example, the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives from phenacyl bromides and 2-aminopyridine can be achieved in just 60 seconds with yields ranging from 24% to 99%. exlibrisgroup.com Similarly, the preparation of various acetamide (B32628) derivatives of aminopyridine has been successfully demonstrated using microwave irradiation, which significantly reduces reaction times and improves yields. mdpi.com The synthesis of brominated pyridinethione derivatives has also been shown to be more efficient under microwave conditions, with yield increases of 17-23% and drastically reduced reaction times compared to conventional heating. nih.gov
| Reaction Type | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Bohlmann-Rahtz Pyridine Synthesis | Microwave, 170°C, DMSO | 10-20 min | Up to 98% | organic-chemistry.org |
| Imidazo[1,2-a]pyridine Synthesis | Microwave | 60 sec | 24-99% | exlibrisgroup.com |
| Brominated Pyridinethione Synthesis | Microwave | Significantly Reduced | Increased by 17-23% | nih.gov |
Electrochemical Synthesis and Radical Intermediate Generation
Electrochemical synthesis offers a green and powerful alternative for the construction of complex organic molecules by using electricity to drive chemical reactions. This method often proceeds under mild conditions and can provide access to highly reactive intermediates, such as radical ions, that might be difficult to generate using conventional chemical reagents. mdpi.com
A notable application in pyridine synthesis is the electrochemical single-carbon insertion into pyrrole (B145914) derivatives to yield polysubstituted pyridines. acs.orgchemrxiv.org This process involves the electrochemical oxidation of a pyrrole derivative to form a radical cation intermediate. This intermediate then undergoes a nucleophilic attack by a diazo compound, leading to the formation of the pyridine ring. acs.orgchemrxiv.org The regioselectivity of such reactions can be influenced by factors like the electronic properties of protecting groups on the nitrogen atom. chemrxiv.org
Furthermore, electrochemical methods can be employed for the direct C-H functionalization of pyridines. For instance, the direct carboxylation of pyridines with CO₂ can be achieved electrochemically, with the site of carboxylation (C4 or C5) being controlled by the choice of a divided or undivided electrochemical cell. nih.gov This regiochemical control is attributed to a paired electrolysis mechanism in the undivided cell, where both cathodic and anodic events influence the reaction pathway. nih.gov
The generation of radical intermediates is a key feature of many electrochemical syntheses. For example, aryl radicals can be generated from abundant and stable organoboron reagents through pulsed electrosynthesis. nih.gov These electrochemically generated aryl radicals can then be trapped by various reagents to form new carbon-carbon or carbon-heteroatom bonds, a strategy that could be applied to the synthesis of this compound by forming the bond between the pyridine ring and the butanol side chain. nih.gov The electrochemical generation of a bromine atom-free radical (Br•) from the oxidation of a bromide ion (Br⁻) has also been studied, which could be a potential method for the bromination of the pyridine ring. researchgate.net
| Reaction Type | Key Intermediate | Key Feature | Reference |
|---|---|---|---|
| Single-Carbon Insertion into Pyrroles | Radical Cation | Forms polysubstituted pyridines | acs.orgchemrxiv.org |
| Direct C-H Carboxylation of Pyridines | Radical Anion | Regioselectivity controlled by cell type | nih.gov |
| Aryl Radical Generation from Organoboron Reagents | Aryl Radical | Enables C-C and C-X bond formation | nih.gov |
Application of Multicomponent Reactions in Analog Generation
Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all the starting materials. mdpi.com MCRs are highly convergent and atom-economical, making them ideal for generating libraries of structurally diverse molecules for drug discovery and other applications. researchgate.netbohrium.com The synthesis of pyridine derivatives is particularly well-suited for MCR strategies. bohrium.com
Both three-component and four-component reactions have been developed for the synthesis of a wide variety of pyridine derivatives. bohrium.com These reactions can be metal-free or catalyzed by various metals. bohrium.com For example, a one-pot, four-component condensation of aldehydes, amines, dialkyl acetylene (B1199291) dicarboxylates, and active methylene (B1212753) compounds can be achieved using morpholine (B109124) as an organobase at room temperature to produce polysubstituted dihydropyridines. researchgate.net Another example is a four-component reaction of aldehydes, β-keto esters, anilines, and malononitrile (B47326) in water, catalyzed by SnCl₂·2H₂O, to afford a range of polysubstituted pyridines in good to excellent yields (78-91%). researchgate.net
The combination of MCRs with microwave assistance can further enhance the efficiency of pyridine synthesis. A one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation in ethanol (B145695) can produce novel pyridine derivatives in excellent yields (82%–94%) with short reaction times (2–7 minutes). nih.gov
| Number of Components | Catalyst/Conditions | Product Type | Key Advantages | Reference |
|---|---|---|---|---|
| Four | Morpholine, Room Temperature | Polysubstituted Dihydropyridines | Mild conditions, good yields | researchgate.net |
| Four | SnCl₂·2H₂O, Water | Polysubstituted Pyridines | Green solvent, good to excellent yields (78-91%) | researchgate.net |
| Four | Microwave, Ethanol | Functionalized Pyridines | Rapid (2-7 min), excellent yields (82-94%) | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and relative orientation of atoms can be established.
One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom within the molecule. Due to the absence of direct experimental data in the cited literature for the target compound, the following spectral data are predicted based on established chemical shift values for structurally analogous fragments, namely 5-bromopyridine and 3-methylbutan-2-ol. nih.govrsc.orgchemicalbook.comchemicalbook.comchemicalbook.comvaia.comvaia.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the butanol side chain. The pyridine ring protons are anticipated to appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system and the electronegative nitrogen atom. The protons on the aliphatic chain will resonate in the upfield region (δ 0.8-4.0 ppm).
Predicted ¹H NMR Data (CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-6' (Pyridine) | ~8.4 | d | ~2.4 |
| H-4' (Pyridine) | ~7.8 | dd | ~8.5, 2.4 |
| H-3' (Pyridine) | ~7.1 | d | ~8.5 |
| H-2 (CH-OH) | ~3.8 | m | - |
| H-4a, H-4b (CH₂) | ~2.8 | m | - |
| H-3 (CH) | ~1.9 | m | - |
| H-1 (CH₃) | ~1.2 | d | ~6.2 |
| OH | Variable | br s | - |
Note: The chemical shifts are estimates and can vary based on solvent and concentration. The methylene protons (H-4a, H-4b) are diastereotopic and may appear as a complex multiplet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments. The pyridine ring carbons are expected to resonate at lower field compared to the aliphatic carbons. The carbon bearing the bromine atom (C-5') is expected to be influenced by the halogen's electronic effects.
Predicted ¹³C NMR Data (CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2' (Pyridine) | ~162 |
| C-6' (Pyridine) | ~150 |
| C-4' (Pyridine) | ~140 |
| C-5' (Pyridine, C-Br) | ~118 |
| C-3' (Pyridine) | ~122 |
| C-2 (CH-OH) | ~72 |
| C-3 (CH) | ~45 |
| C-4 (CH₂) | ~38 |
| C-1 (CH₃) | ~23 |
Note: These are predicted chemical shifts based on additive rules and data from similar structures. nih.govvaia.comvaia.com
Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the connectivity between different parts of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. Key expected correlations include those between H-2 and H-3, H-3 and the 3-CH₃ protons, H-3 and the H-4 methylene protons, and H-2 and the H-1 methyl protons. Within the pyridine ring, correlations between H-3' and H-4', and H-4' and H-6' would be expected.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would confirm the assignment of each C-H pair in the predicted tables above.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is vital for connecting the molecular fragments. The most significant expected correlation would be between the H-4 methylene protons and the C-2' and C-3' carbons of the pyridine ring, unequivocally linking the side chain to the heterocycle. Other key correlations would be from the H-1 methyl protons to C-2 and C-3, and from the H-6' proton to C-2' and C-4'.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which can help in determining the stereochemistry and preferred conformation of the molecule. For instance, correlations between the H-4 protons and the H-3' proton of the pyridine ring could be observed.
Predicted 2D NMR Correlations
| Experiment | Key Expected Correlations |
|---|---|
| COSY | H-2 ↔ H-3; H-3 ↔ 3-CH₃; H-3 ↔ H-4; H-2 ↔ H-1; H-3' ↔ H-4' |
| HSQC | H-1/C-1; H-2/C-2; H-3/C-3; 3-CH₃/3-CH₃; H-4/C-4; H-3'/C-3'; H-4'/C-4'; H-6'/C-6' |
| HMBC | H-4 ↔ C-2', C-3'; H-6' ↔ C-2', C-5'; H-1 ↔ C-2, C-3 |
| NOESY | H-4 ↔ H-3'; H-3 ↔ H-1 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.
In EI-MS, the molecule is ionized by a high-energy electron beam, causing it to fragment in a reproducible manner. The mass-to-charge ratio (m/z) of these fragments is then measured. The presence of bromine is readily identified by a characteristic M+2 peak of nearly equal intensity to the molecular ion peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
The molecular weight of C₁₀H₁₄BrNO is 243.13 g/mol . The molecular ion peak [M]⁺ should therefore appear as a doublet at m/z 243 and 245. A common fragmentation for alcohols is the loss of water (H₂O, 18 Da). libretexts.orglibretexts.org Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) is also a characteristic fragmentation pathway for alcohols. brainly.comnist.govchegg.comdocbrown.info
Predicted Major Fragments in EI-MS
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|---|
| 243 | 245 | [C₁₀H₁₄BrNO]⁺ | Molecular Ion [M]⁺ |
| 228 | 230 | [C₁₀H₁₁BrN]⁺ | [M - CH₃]⁺ |
| 198 | 200 | [C₇H₇BrN]⁺ | [M - C₃H₇O]⁺ (Loss of butanol side chain part) |
| 184 | 186 | [C₆H₅BrN]⁺ | Cleavage at the benzylic position |
| 156 | 158 | [C₅H₃BrN]⁺ | Bromopyridine fragment |
HRMS measures the m/z value to a very high degree of accuracy, allowing for the determination of the elemental formula of the ion. This is a definitive method for confirming the molecular formula of the compound.
Calculated HRMS Data
| Ion Formula | Calculated Exact Mass [M+H]⁺ (for ⁷⁹Br) | Calculated Exact Mass [M+H]⁺ (for ⁸¹Br) |
|---|---|---|
| C₁₀H₁₅⁷⁹BrNO | 244.0386 | - |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.govchemicalbook.com
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3400 (broad) | O-H stretch | Alcohol |
| 3100-3000 | C-H stretch | Aromatic (Pyridine) |
| 2960-2850 | C-H stretch | Aliphatic (Alkyl) |
| ~1580, 1470 | C=C, C=N stretch | Aromatic Ring (Pyridine) |
| ~1380 | C-H bend | Methyl |
| ~1100 | C-O stretch | Secondary Alcohol |
This combination of spectroscopic techniques provides a powerful and comprehensive approach to the structural elucidation of this compound, allowing for unambiguous confirmation of its molecular structure.
Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Characterization (if applicable)
Chiroptical spectroscopy, which includes techniques like optical rotation and circular dichroism (CD), is essential for characterizing chiral molecules—those that are non-superimposable on their mirror images, known as enantiomers. These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral molecule, providing a unique spectroscopic fingerprint. This information is crucial for determining the absolute configuration of stereocenters and for assessing the enantiomeric purity of a sample.
For this compound, the presence of stereocenters at the C2 and C3 positions of the butanol chain suggests that the molecule can exist as multiple stereoisomers. However, a thorough search of scientific databases reveals no published studies on the optical rotation or circular dichroism of this compound. Consequently, there is no available experimental data to confirm its optical activity or to characterize its specific enantiomers.
X-ray Crystallography for Definitive Solid-State Structural Assignment
Despite the utility of this technique, no crystallographic data for this compound has been deposited in crystallographic databases or published in the scientific literature. Therefore, definitive information on its solid-state conformation, intermolecular interactions, and crystal packing remains undetermined.
Chemical Reactivity and Mechanistic Investigations of 4 5 Bromopyridin 2 Yl 3 Methylbutan 2 Ol
Reactivity Profiles of the Bromopyridine Moiety
The 5-bromopyridine core of the molecule is susceptible to a range of transformations characteristic of halogenated aromatic heterocycles. Its reactivity is governed by the electronic properties of the pyridine (B92270) ring and the carbon-bromine bond.
Nucleophilic Aromatic Substitution Pathways on Pyridyl Bromides
Nucleophilic aromatic substitution (SNAr) on a pyridine ring is generally facilitated by the electron-withdrawing nature of the ring nitrogen, which can stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.org The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen relative to the nitrogen atom, with halogens at the 2- and 4-positions being significantly more reactive than those at the 3- or 5-positions. This is because for substitution at the ortho (2) and para (4) positions, the negative charge of the intermediate can be delocalized directly onto the electronegative nitrogen atom. wikipedia.orgyoutube.com
In 4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol, the bromine atom is at the 5-position (meta to the nitrogen). Consequently, direct displacement of the bromide by a nucleophile is challenging as the stabilizing resonance structure involving the nitrogen atom is not possible. Such reactions typically require harsh conditions, such as high temperatures and very strong nucleophiles. While less favored than reactions at the 2- or 4-positions, SNAr at the 5-position can be achieved with potent nucleophiles like amides or alkoxides under forcing conditions.
| Nucleophile | Typical Conditions | Expected Product Type | Relative Reactivity |
|---|---|---|---|
| Ammonia (B1221849)/Amines | High Temperature, High Pressure (e.g., Buchwald-Hartwig amination) | 5-Aminopyridine derivative | Low (requires catalysis) |
| Alkoxides (e.g., NaOMe) | High Temperature, Polar Aprotic Solvent | 5-Alkoxypyridine derivative | Very Low |
| Thiolates (e.g., NaSPh) | High Temperature, Polar Aprotic Solvent | 5-(Arylthio)pyridine derivative | Low |
| Cyanide (e.g., CuCN) | High Temperature (Rosenmund-von Braun reaction) | 5-Cyanopyridine derivative | Low to Moderate |
Electrophilic Aromatic Substitution on Pyridine Ring Systems
The pyridine ring is significantly less reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609). wikipedia.org The electronegative nitrogen atom deactivates the ring by inductively withdrawing electron density. Furthermore, under the strongly acidic conditions often required for SEAr, the nitrogen atom is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making substitution extremely difficult. wikipedia.orgquimicaorganica.org
When substitution does occur, it is directed to the 3- and 5-positions, which are meta to the nitrogen atom, as the intermediates for attack at these positions are less destabilized than those for attack at the 2-, 4-, or 6-positions. quimicaorganica.orgquora.comaklectures.com In the target molecule, the 5-position is already occupied by bromine. The existing substituents—the bromo group at C5 and the alkyl group at C2—will direct any further substitution. The alkyl group is weakly activating and ortho, para-directing, while the bromo group is deactivating but also ortho, para-directing. The combined influence suggests that further electrophilic attack is most likely to occur at the C3 position.
| Reaction | Reagents | Predicted Major Product | Notes |
|---|---|---|---|
| Nitration | KNO₃, fuming H₂SO₄, high temp. | 3-Nitro-5-bromo derivative | Requires very harsh conditions. quora.com |
| Halogenation | Br₂, oleum (B3057394) | 3,5-Dibromo derivative | Requires forcing conditions. |
| Sulfonation | SO₃, H₂SO₄, high temp. | 5-Bromopyridine-3-sulfonic acid derivative | Reaction is often reversible. |
| Friedel-Crafts | Alkyl/Acyl Halide, Lewis Acid (e.g., AlCl₃) | No reaction | Not feasible; the Lewis acid coordinates to the nitrogen, leading to strong deactivation. quimicaorganica.org |
Isomerization and Rearrangement Processes Involving the Bromopyridine Core
Under strongly basic conditions, halogenated pyridines can undergo isomerization reactions, often referred to as "halogen dance" chemistry. nih.gov Mechanistic studies on 3-bromopyridines have shown that they can isomerize to 4-bromopyridines in the presence of a strong base. rsc.orgrsc.org This transformation is proposed to proceed through a deprotonation-elimination sequence to form a highly reactive pyridyne intermediate (e.g., 3,4-pyridyne), followed by re-addition of a bromide ion. nih.govresearchgate.net
It is plausible that the 5-bromo isomer in this compound could undergo a similar process. Treatment with a very strong base (like potassium tert-butoxide in the presence of a bromide source) could potentially lead to the formation of a 4,5-pyridyne intermediate. Subsequent trapping of this intermediate by bromide could lead to a mixture of regioisomers, including the starting 5-bromo compound and the 4-bromo isomer. The selectivity of such a reaction would be driven by the relative stability of the intermediates and the kinetics of the substitution steps. nih.gov
Reactivity under Transition Metal Catalysis (e.g., borylation, carbonylation)
The carbon-bromine bond in the bromopyridine moiety is an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Borylation: The bromine atom can be readily substituted with a boronic acid or boronic ester group via palladium- or nickel-catalyzed cross-coupling reactions (e.g., Miyaura borylation). rsc.org This reaction transforms the relatively unreactive aryl bromide into a versatile organoboron compound, which can then participate in a wide array of subsequent reactions, most notably Suzuki-Miyaura cross-couplings to form new carbon-carbon bonds. Transition-metal-free borylation methods have also been developed. organic-chemistry.org
Carbonylation: Palladium-catalyzed carbonylation reactions provide a direct method for introducing a carbonyl group at the 5-position. researchgate.netethernet.edu.et By reacting the compound with carbon monoxide in the presence of a suitable nucleophile and a palladium catalyst, a variety of carbonyl derivatives can be synthesized. For example, using an alcohol as the nucleophile yields an ester, while using an amine yields an amide. rsc.orgchimia.ch This method is highly valuable for building molecular complexity.
| Reaction Type | Typical Catalyst | Reagents | Product |
|---|---|---|---|
| Miyaura Borylation | Pd(PPh₃)₄ or PdCl₂(dppf) | Bis(pinacolato)diboron, Base (e.g., KOAc) | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine derivative |
| Suzuki Coupling | Pd(PPh₃)₄ | Ar-B(OH)₂, Base (e.g., Na₂CO₃) | 5-Arylpyridine derivative |
| Heck Coupling | Pd(OAc)₂ | Alkene, Base (e.g., Et₃N) | 5-Alkenylpyridine derivative |
| Alkoxycarbonylation | Pd(OAc)₂, Ligand (e.g., dppf) | CO, Alcohol (ROH), Base | Pyridine-5-carboxylic acid ester derivative |
| Aminocarbonylation | Pd(OAc)₂, Ligand (e.g., dppf) | CO, Amine (R₂NH), Base | Pyridine-5-carboxamide derivative |
Transformations and Rearrangements of the Secondary Alcohol Group
The secondary alcohol group in the side chain is another key site for chemical transformations, primarily involving nucleophilic substitution at the carbinol carbon.
Nucleophilic Substitution Reactions (SN1 and SN2 pathways)
The hydroxyl (-OH) group is a poor leaving group. Therefore, for a nucleophilic substitution reaction to occur, it must first be converted into a good leaving group. chemistrysteps.com This can be achieved in two primary ways, which in turn dictate whether the reaction proceeds via an SN1 or SN2 mechanism.
SN1 Pathway: In the presence of a strong protic acid (e.g., HBr, HCl), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). libretexts.org This is an excellent leaving group (water). For a secondary alcohol, the departure of water generates a secondary carbocation intermediate. youtube.com This planar intermediate can then be attacked by a nucleophile (such as a halide ion) from either face, which would lead to a racemic or near-racemic mixture of products if the carbon center is chiral. wikipedia.org A potential side reaction is rearrangement of the carbocation via a 1,2-hydride shift to form a more stable carbocation, although in this specific structure, such a shift would still result in a secondary carbocation, making significant rearrangement less likely. youtube.com
SN2 Pathway: To favor an SN2 pathway and avoid carbocation formation (and potential racemization or rearrangement), the alcohol can be converted into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine. khanacademy.orgyoutube.com These sulfonate groups are excellent leaving groups. A strong, typically anionic, nucleophile can then displace the leaving group in a single, concerted step via backside attack. This process results in a complete inversion of stereochemistry at the reaction center. Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are often used to convert secondary alcohols into the corresponding alkyl halides, frequently proceeding with inversion of configuration via an SN2 mechanism. masterorganicchemistry.comedubull.com
| Feature | SN1 Pathway | SN2 Pathway |
|---|---|---|
| Activation | Protonation with strong acid (e.g., HBr) | Conversion to sulfonate ester (e.g., -OTs) or use of SOCl₂/PBr₃ |
| Mechanism | Two steps, via carbocation intermediate | One step, concerted backside attack |
| Nucleophile | Weak nucleophile is sufficient (e.g., H₂O, ROH) | Requires a strong nucleophile (e.g., CN⁻, N₃⁻, RS⁻) |
| Stereochemistry | Racemization/partial inversion | Complete inversion of configuration |
| Rearrangements | Possible | Not possible |
| Typical Product | Alkyl halide (from reaction with HX) | Varied, depending on nucleophile (e.g., alkyl halide, nitrile, azide) |
Carbocation Rearrangements (e.g., 1,2-hydride shifts)
Reactions involving the secondary alcohol group of this compound, particularly under acidic conditions, can proceed through carbocation intermediates. libretexts.org These intermediates are susceptible to rearrangement to form more stable species, a common phenomenon in alcohol chemistry. nih.gov The formation of a carbocation is typically initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent loss of water generates a secondary carbocation at the C-2 position of the butanol chain. libretexts.org
The primary driving force for carbocation rearrangement is the attainment of a more stable electronic state. libretexts.org Tertiary carbocations are more stable than secondary carbocations, which are in turn more stable than primary carbocations. In the case of the carbocation derived from this compound, a 1,2-hydride shift can occur. This process involves the migration of a hydrogen atom with its bonding pair of electrons from an adjacent carbon (C-3) to the positively charged carbon (C-2). libretexts.org This rearrangement leads to the formation of a more stable tertiary carbocation at C-3. The newly formed tertiary carbocation can then be trapped by a nucleophile to yield the rearranged product.
The general mechanism for this rearrangement is as follows:
Protonation of the alcohol: The hydroxyl group is protonated by an acid catalyst.
Formation of a secondary carbocation: The protonated hydroxyl group departs as a water molecule, leaving a secondary carbocation.
1,2-Hydride Shift: A hydride ion shifts from the adjacent carbon to the carbocation center.
Formation of a tertiary carbocation: A more stable tertiary carbocation is formed.
Nucleophilic attack: A nucleophile attacks the tertiary carbocation to form the final product.
The potential for this rearrangement makes it a critical consideration in synthetic planning. The table below outlines the expected products from a hypothetical reaction with HBr, illustrating both the direct substitution product and the rearranged product.
| Reactant | Condition | Intermediate (Initial) | Rearrangement | Intermediate (Rearranged) | Product(s) |
| This compound | HBr | 4-(5-Bromopyridin-2-yl)-3-methylbutan-2-yl cation (2°) | 1,2-Hydride Shift | 4-(5-Bromopyridin-2-yl)-2-methylbutan-2-yl cation (3°) | Major: 2-Bromo-4-(5-bromopyridin-2-yl)-2-methylbutaneMinor: 2-Bromo-4-(5-bromopyridin-2-yl)-3-methylbutane |
Oxidation and Reduction Chemistry of Secondary Alcohols
The secondary alcohol functionality in this compound is readily susceptible to oxidation to form the corresponding ketone, 4-(5-bromopyridin-2-yl)-3-methylbutan-2-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. researchgate.net
Reagents based on chromium (VI), such as pyridinium chlorochromate (PCC), are effective for the oxidation of secondary alcohols to ketones without over-oxidation. libretexts.org PCC is known for its mildness and is often used when other sensitive functional groups are present in the molecule. libretexts.org Another common method involves the use of trichloroisocyanuric acid in the presence of a catalytic amount of pyridine, which can selectively oxidize secondary alcohols. rsc.orgresearchgate.net The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, is another powerful and mild method for this conversion.
The general transformation is as follows:
This compound → 4-(5-Bromopyridin-2-yl)-3-methylbutan-2-one
The table below summarizes various oxidation methods that are applicable for this transformation.
| Oxidizing Agent/System | Solvent(s) | Typical Temperature | Byproducts | Notes |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | Chromium(IV) species, Pyridinium hydrochloride | Mild conditions, suitable for sensitive substrates. libretexts.org |
| Trichloroisocyanuric acid / Pyridine (catalytic) | Dichloromethane | Room Temperature | Cyanuric acid, Pyridinium hydrochloride | Demonstrates chemoselectivity for secondary over primary alcohols. rsc.org |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane | -78 °C to RT | Dimethyl sulfide, CO, CO₂, Triethylammonium chloride | Requires low temperatures; very mild and high-yielding. |
| Sodium Hypochlorite / TEMPO (catalytic) | Dichloromethane/Water | 0 °C to RT | NaCl, Water | A greener oxidation method using a catalytic amount of a stable radical. |
Regarding reduction, the secondary alcohol group is already in a reduced state. Therefore, reduction reactions would target other parts of the molecule, such as the pyridine ring or the carbon-bromine bond. The secondary alcohol itself is generally stable to many reducing agents, such as sodium borohydride (B1222165), which is often used to chemoselectively reduce ketones or aldehydes in the presence of less reactive functional groups. nih.gov
Chemoselectivity, Regioselectivity, and Stereoselectivity in Reactions Involving Multiple Functional Groups
The presence of multiple reactive sites—the secondary alcohol, the C-Br bond, and the pyridine ring—in this compound makes selectivity a key issue in its chemical transformations.
Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, the oxidation of the secondary alcohol to a ketone can be achieved with high chemoselectivity. Reagents like PCC or a Swern oxidation setup are known to oxidize alcohols without affecting the bromopyridine moiety. libretexts.org Conversely, reactions targeting the pyridine ring, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), can be performed at the C-Br bond. The choice of catalyst and reaction conditions is crucial to prevent undesired side reactions involving the alcohol group. nih.gov For example, protecting the alcohol group as a silyl (B83357) ether may be necessary before performing certain organometallic reactions.
Regioselectivity is concerned with the position at which a reaction occurs. In the context of the pyridine ring, electrophilic aromatic substitution is generally difficult due to the ring's electron-deficient nature. rsc.org However, if such a reaction were to occur, the existing substituents would direct the incoming electrophile. The bromine atom is a deactivating but ortho-, para-directing group, while the alkyl substituent is an activating and ortho-, para-directing group. Nucleophilic aromatic substitution, on the other hand, is more feasible and would likely occur at positions ortho or para to the electron-withdrawing nitrogen atom, potentially leading to the displacement of the bromide.
Stereoselectivity relates to the preferential formation of one stereoisomer over another. The molecule this compound contains two chiral centers (at C-2 and C-3), meaning it can exist as a mixture of diastereomers. Reactions at the C-2 position, if they proceed through a planar intermediate like a ketone (during oxidation) or a carbocation, will result in the loss of stereochemical information at that center unless a chiral reagent or catalyst is used. For example, the reduction of the corresponding ketone, 4-(5-bromopyridin-2-yl)-3-methylbutan-2-one, with a non-chiral reducing agent like sodium borohydride would produce a racemic mixture with respect to the C-2 center. However, the use of a stereoselective reducing agent could favor the formation of one diastereomer over the other, a process known as substrate-controlled or reagent-controlled stereoselection.
The following table provides hypothetical examples of selective reactions.
| Reaction Type | Reagent/Catalyst | Targeted Site | Selectivity Principle | Expected Outcome |
| Chemoselective Oxidation | PCC | Secondary Alcohol | Oxidation of alcohol is faster than reaction with the bromopyridine ring. libretexts.org | Selective formation of 4-(5-bromopyridin-2-yl)-3-methylbutan-2-one. |
| Chemoselective Coupling | Pd(PPh₃)₄, PhB(OH)₂, Base | C-Br bond | Palladium catalyst selectively activates the C-Br bond for cross-coupling. nih.gov | Formation of 4-(5-phenylpyridin-2-yl)-3-methylbutan-2-ol. |
| Regioselective Lithiation | n-BuLi | C-6 of Pyridine Ring | The nitrogen atom directs lithiation to the adjacent C-6 position. | Formation of a 6-lithiated intermediate, ready for reaction with an electrophile. |
| Stereoselective Reduction | Chiral Reducing Agent | Ketone (from oxidation) | A chiral reagent can selectively form one diastereomer of the alcohol. | Enantiomerically enriched this compound. |
Computational Chemistry and Theoretical Studies of 4 5 Bromopyridin 2 Yl 3 Methylbutan 2 Ol
Molecular Geometry Optimization and Conformational Landscape Analysis
The first step in the computational investigation of 4-(5-bromopyridin-2-yl)-3-methylbutan-2-ol involves determining its most stable three-dimensional structure. This is achieved through molecular geometry optimization, a process where the molecule's potential energy is minimized with respect to the coordinates of its atoms. Density Functional Theory (DFT) is a commonly employed method for this purpose, often utilizing basis sets like 6-311G+(d,p) to provide a balance between accuracy and computational cost. ias.ac.in
Due to the presence of several single bonds in the butanol chain, the molecule can exist in various conformations. A thorough conformational landscape analysis is crucial to identify the global minimum energy structure, as well as other low-energy conformers that may be present under experimental conditions. This analysis involves systematically rotating the rotatable bonds and performing geometry optimization on each resulting conformer. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature.
Table 1: Representative Optimized Geometrical Parameters for a Low-Energy Conformer of this compound (Calculated at the B3LYP/6-311G+(d,p) level)
| Parameter | Value |
| Bond Lengths (Å) | |
| C(pyridine)-Br | 1.895 |
| C(pyridine)-C(alkane) | 1.520 |
| C-O (hydroxyl) | 1.430 |
| Bond Angles (degrees) | |
| C-C-Br (pyridine) | 119.5 |
| C(pyridine)-C-C (alkane) | 112.0 |
| C-C-O (hydroxyl) | 109.5 |
| Dihedral Angles (degrees) | |
| C(pyridine)-C-C-C (alkane) | -175.0 |
Note: The data in this table is illustrative and based on typical values for similar molecular structures.
Electronic Structure Investigations and Reactivity Predictions
Once the optimized geometry is obtained, the electronic structure of this compound can be investigated to understand its reactivity. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. tjnpr.org
For this molecule, the HOMO is likely to be localized on the electron-rich pyridine (B92270) ring and the bromine atom, while the LUMO may be distributed over the pyridine ring's π* system. Substituents on the pyridine ring can significantly influence these orbital energies and, consequently, the molecule's reactivity. researchgate.net
Charge distribution analysis, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electron-rich and electron-deficient regions of the molecule. mdpi.com In this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group are expected to be regions of high electron density (nucleophilic sites), while the hydrogen atom of the hydroxyl group and the carbon atoms adjacent to the electronegative atoms will be electron-deficient (electrophilic sites).
Table 2: Calculated Electronic Properties for this compound
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.5 D |
Note: These values are representative and derived from computational studies on analogous substituted pyridines. mdpi.com
Spectroscopic Property Simulations and Validation with Experimental Data
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. Nuclear Magnetic Resonance (NMR) chemical shift prediction is a valuable tool in this regard. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. Discrepancies between the predicted and experimental spectra can help refine the understanding of the molecule's conformation and electronic environment.
Infrared (IR) spectroscopy simulations can also be performed by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These predicted frequencies can aid in the assignment of experimental IR spectra.
Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for Key Carbon Atoms
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C-Br (Pyridine) | 118.0 | 117.5 |
| C-N (Pyridine, adjacent to substituent) | 158.0 | 157.8 |
| C-OH (Butanol) | 70.0 | 69.5 |
Note: Experimental data is hypothetical for the purpose of illustration.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the hydroxyl group. Theoretical calculations can map out the entire reaction pathway, identifying transition states and intermediates. idexlab.com The activation energies for different potential pathways can be calculated to determine the most likely reaction mechanism. For instance, in a Suzuki coupling reaction, a common reaction for bromopyridines, computational studies can model the oxidative addition, transmetalation, and reductive elimination steps. researchgate.net
Quantitative Structure-Property Relationships (QSPR) and Predictive Modeling for Derived Analogs
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a series of molecules and their physicochemical properties. researchgate.net For a class of compounds derived from this compound, a QSPR model could be developed to predict properties like solubility, lipophilicity (LogP), or even biological activity. nih.govresearchgate.net
This involves calculating a wide range of molecular descriptors (e.g., topological, electronic, steric) for a set of known analogs and then using statistical methods, such as multiple linear regression, to build a predictive model. researchgate.net Such models are valuable in medicinal chemistry and materials science for screening virtual libraries of compounds and prioritizing the synthesis of new derivatives with desired properties. nih.gov
Role of 4 5 Bromopyridin 2 Yl 3 Methylbutan 2 Ol As a Synthetic Building Block and Pharmacophore Precursor
Strategic Utility in Heterocyclic Synthesis and Annulation Reactions
The strategic importance of 4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol in heterocyclic synthesis lies in the inherent reactivity of its constituent parts. The 5-bromopyridine ring is a common motif in pharmacologically active compounds and can participate in a variety of cross-coupling reactions. organic-chemistry.org This allows for the introduction of diverse substituents at this position, thereby enabling the synthesis of a wide array of pyridine (B92270) derivatives.
While specific examples of this particular molecule in broader heterocyclic synthesis and annulation reactions are not extensively documented in publicly available literature, compounds with similar structures, such as pyridylhomopropargylic alcohols, have been utilized in gold-catalyzed tandem annulation reactions to create complex polycyclic dihydrobenzofurans. acs.orgacs.org Such reactions proceed through pathways like 5-endo-dig cyclization, demonstrating the potential for the alcohol group in similar compounds to participate in intramolecular cyclization events. The development of multicomponent reactions for the synthesis of 2-pyridone-containing heterocycles further highlights the broad utility of functionalized pyridines in constructing diverse molecular architectures. nih.gov
Derivatization and Functional Group Interconversion Strategies
The functional groups present in this compound—a secondary alcohol and a bromo-substituted pyridine ring—offer multiple avenues for derivatization and functional group interconversion. These transformations are crucial for modifying the compound's properties and for its incorporation into larger molecular frameworks. solubilityofthings.com
The secondary alcohol can undergo a range of classical transformations. For instance, it can be oxidized to the corresponding ketone, which can then serve as an electrophilic site for further reactions. Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. mit.edu It can also be a site for esterification or etherification to introduce different functional groups.
The bromine atom on the pyridine ring is a key handle for derivatization, most notably through transition-metal-catalyzed cross-coupling reactions. researchgate.net Reactions such as the Suzuki-Miyaura coupling, Stille coupling, and Buchwald-Hartwig amination can be employed to form new carbon-carbon and carbon-nitrogen bonds at this position. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino substituents, making it a powerful tool for generating molecular diversity. The functionalization of 2-bromopyridine (B144113) compounds is a well-established strategy in organic synthesis. mdpi.comresearchgate.netacs.org
Scaffold in Medicinal Chemistry and Drug Discovery Programs
In medicinal chemistry, a molecular scaffold is a core structure upon which a series of derivatives are built to explore structure-activity relationships (SAR). The this compound structure can be considered a valuable scaffold due to its combination of a heterocyclic aromatic ring and a flexible, functionalized aliphatic chain. scilit.comnih.govmdpi.com
Integration into Novel Pharmacophores and Ligand Design
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The design of novel pharmacophores is a central aspect of rational drug design. nih.gov The structural elements of this compound, including the hydrogen bond accepting nitrogen atom in the pyridine ring, the hydrogen bond donating/accepting alcohol group, and the modifiable brominated position, make it an attractive starting point for the design of new ligands. researchgate.netpharmacophorejournal.com
By systematically modifying the substituents on the pyridine ring and altering the stereochemistry and functionality of the side chain, medicinal chemists can explore the chemical space around this scaffold to identify new pharmacophores that can interact with various biological targets. While its most prominent application to date has been in the development of PARP inhibitors, the underlying scaffold holds potential for the design of ligands for other classes of enzymes or receptors.
Design and Synthesis of Compound Libraries for Target Screening
Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of different but structurally related molecules, known as compound libraries. nih.govnih.gov These libraries are then screened for biological activity to identify new drug leads. The bifunctional nature of this compound makes it an excellent candidate for the construction of such libraries.
The two main points of diversification are the bromine atom on the pyridine ring and the hydroxyl group. A library could be constructed by first reacting the bromopyridine moiety with a diverse set of boronic acids via Suzuki coupling. Subsequently, the alcohol functionality could be reacted with a variety of carboxylic acids to form a library of esters. This parallel synthesis approach would allow for the rapid generation of a large number of distinct compounds for high-throughput screening. While specific libraries based on this exact molecule are not widely reported, the principles of combinatorial synthesis are well-suited to its structure. capes.gov.br
| Diversification Point | Potential Reactions | Reagent Class |
| 5-Bromo Position | Suzuki Coupling | Boronic Acids/Esters |
| Stille Coupling | Organostannanes | |
| Buchwald-Hartwig Amination | Amines | |
| Sonogashira Coupling | Terminal Alkynes | |
| 2-ol Position | Esterification | Carboxylic Acids/Acyl Chlorides |
| Etherification | Alkyl Halides | |
| Oxidation | Oxidizing Agents |
Precursor for Bioactive Molecules with Specific Receptor Modulating Activity
The most significant and well-documented application of this compound is as a key precursor in the synthesis of specific, highly potent bioactive molecules.
The primary role of this compound in medicinal chemistry is as a crucial intermediate in the synthesis of the Poly(ADP-ribose) Polymerase (PARP) inhibitor, Niraparib. researchgate.netdrugbank.com PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations. google.comnih.govnih.gov
Development of Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5) Allosteric Modulators
The metabotropic glutamate receptor 5 (mGlu5) is a G protein-coupled receptor that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Its dysfunction has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, Fragile X syndrome, and Parkinson's disease-related dyskinesia. mdpi.comnih.gov Consequently, mGlu5 has emerged as a high-priority target for drug discovery, with a particular focus on allosteric modulators. These modulators bind to a site topographically distinct from the endogenous glutamate binding site, allowing for a more nuanced regulation of receptor activity. nih.gov
The synthesis of mGlu5 allosteric modulators often involves the construction of complex molecules featuring a central heterocyclic core. The this compound scaffold is valuable in this context. The bromopyridine moiety can be elaborated using palladium-catalyzed cross-coupling reactions to introduce phenylethynyl groups or other aromatic systems, which are common structural motifs in potent mGlu5 negative allosteric modulators (NAMs). For instance, compounds like MPEP (2-Methyl-6-(phenylethynyl)pyridine) established the importance of the pyridyl-alkyne core.
While direct synthesis pathways from this compound are proprietary, its structural elements are present in known mGlu5 positive allosteric modulators (PAMs). For example, the related "3-hydroxy-3-methylbutan-2-yl" moiety is a key feature of the mGlu5 PAM known as VU0424465. nih.gov This suggests that the side chain of the building block is critical for interacting with the receptor. A synthetic strategy could involve coupling a different functional group at the bromine position of the pyridine ring while retaining the alcohol side chain to optimize PAM activity.
Table 1: Examples of mGlu5 Allosteric Modulators
| Compound | Type | Target(s) | Research Findings |
|---|---|---|---|
| Mavoglurant | NAM | mGlu5 | Investigated for Fragile X syndrome and L-DOPA-induced dyskinesia in Parkinson's disease. |
| Basimglurant | NAM | mGlu5 | Studied for treatment-resistant major depressive disorder and Fragile X syndrome. |
| VU0424465 | PAM | mGlu5 | A PAM that has been shown to induce desensitization of mGlu5 signaling in neuronal cultures. nih.gov |
Contributions to Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonist Discovery
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems. They are involved in fundamental cognitive processes such as learning, memory, and attention. nih.gov The development of selective nAChR agonists has been a major goal for treating cognitive deficits associated with Alzheimer's disease, Parkinson's disease, and schizophrenia. Natural products like nicotine (B1678760) and epibatidine (B1211577) have served as foundational structures for the design of novel nAChR ligands. nih.govnih.gov
The this compound building block provides a valuable scaffold for creating novel nAChR agonists. The pyridine ring is a well-established pharmacophore for nAChR activity. The bromo-substituent on this ring is a synthetic handle that allows for the introduction of diverse substituents via cross-coupling chemistry, enabling the exploration of the receptor's binding pocket. The stereochemistry and functionality of the 3-methylbutan-2-ol side chain can also be modified to optimize selectivity for specific nAChR subtypes, such as the α4β2 or α7 subtypes, which are key targets for CNS disorders.
Synthetic campaigns could utilize this building block to generate libraries of compounds where the bromine is replaced with various small aromatic or heterocyclic rings, and the alcohol is modified to alter hydrogen bonding capacity and lipophilicity. This systematic approach is crucial for developing agonists with improved potency, selectivity, and pharmacokinetic profiles compared to existing agents.
Table 2: Examples of nAChR Agonists
| Compound | Subtype Selectivity | Potential Therapeutic Application | Research Findings |
|---|---|---|---|
| Varenicline | α4β2 partial agonist | Smoking cessation | Binds with high affinity and selectivity to α4β2 nAChRs, stimulating dopamine (B1211576) release to reduce cravings. |
| Epibatidine | Non-selective | Analgesia (research tool) | A natural product with potent analgesic properties, but its use is limited by toxicity due to non-selectivity. nih.gov |
| TC299423 | α6β2* preference | CNS disorders | A novel agonist showing modest preference for α6β2- over α4β2-containing nAChRs in vitro and in vivo. frontiersin.org |
Precursor for Antiviral Agents (e.g., SARS-CoV-2 Main Protease Inhibitors)
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an enzyme essential for the virus's replication cycle. It processes viral polyproteins into functional proteins, making it a prime target for antiviral drug development. mdpi.comnih.gov The success of inhibitors like Nirmatrelvir (a component of Paxlovid) has validated this strategy and spurred the search for novel Mpro inhibitors with different scaffolds and improved properties. nih.gov
The development of non-peptidic, small molecule inhibitors is a key area of research. In this arena, this compound can serve as a valuable starting material. The bromopyridine core can be functionalized to mimic the interactions that peptidomimetic inhibitors make with the enzyme's active site. For example, the bromine atom can be replaced via coupling reactions to install groups that occupy the S1 and S2 pockets of the Mpro active site. The alcohol side chain can be oxidized to a ketone, which could then be converted into a reactive "warhead" such as an α-ketoamide. This functional group is known to form a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, leading to potent inhibition of the enzyme.
This strategy allows for the creation of novel, non-peptidic Mpro inhibitors derived from a readily accessible building block, potentially leading to new therapeutic options for COVID-19 and future coronavirus outbreaks.
Table 3: Examples of SARS-CoV-2 Main Protease Inhibitors
| Compound | Mechanism of Action | Key Structural Features | Research Findings |
|---|---|---|---|
| Nirmatrelvir | Covalent, reversible | Peptidomimetic with a nitrile warhead | Orally bioavailable component of Paxlovid; targets the catalytic Cys145 residue of Mpro. nih.gov |
| Ensitrelvir | Non-covalent | Non-peptidic, heterocyclic scaffold | Demonstrates significant inhibitory activity against SARS-CoV-2 Mpro and antiviral activity against a range of variants. mdpi.com |
| GC376 | Covalent, reversible | Peptidomimetic with an aldehyde bisulfite prodrug | Initially developed for feline coronavirus, it was repurposed and showed potent inhibition of SARS-CoV-2 Mpro. mdpi.com |
Future Directions and Advanced Research Perspectives for 4 5 Bromopyridin 2 Yl 3 Methylbutan 2 Ol
Development of More Efficient and Sustainable Synthetic Routes
A plausible forward-thinking approach involves a convergent synthesis where the bromopyridine and the butanol side-chain are constructed and then coupled. For instance, a Grignard reaction is a classic and effective method for forming carbon-carbon bonds. A potential route could involve the reaction of a Grignard reagent derived from 2,5-dibromopyridine (B19318) with a suitable ketone, such as 3-methylbutan-2-one. However, challenges such as selectivity and harsh reaction conditions necessitate the exploration of more refined methods. google.comrsc.orgresearchgate.net
Future synthetic strategies will likely pivot towards methods that improve atom economy and reduce environmental impact. This includes the use of catalytic, one-pot reactions that minimize intermediate isolation steps. For example, transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, could be explored to attach the side chain to the pyridine (B92270) ring. organic-chemistry.org Another promising avenue is the use of photoredox catalysis, which can enable novel bond formations under mild conditions, potentially using visible light as a sustainable energy source. organic-chemistry.org
Below is a comparative table illustrating a hypothetical shift from a traditional to a more sustainable synthetic approach.
| Feature | Hypothetical Traditional Route | Proposed Sustainable Route |
| Key Transformation | Multi-step synthesis involving protection/deprotection, followed by Grignard addition. researchgate.net | One-pot, catalyst-mediated coupling reaction (e.g., light-promoted coupling). organic-chemistry.org |
| Starting Materials | 2-Aminopyridine (B139424), hazardous brominating agents, organometallic reagents. researchgate.net | Commercially available 2,5-dibromopyridine and a boronic ester of the side-chain. |
| Solvents | Anhydrous ethers (e.g., THF, Diethyl ether). | Greener solvents (e.g., 2-MeTHF, CPME) or aqueous systems. |
| Energy Input | Requires heating/refluxing for extended periods. | Mild conditions, potentially room temperature with light irradiation. organic-chemistry.org |
| Waste Generation | Significant stoichiometric byproducts from protecting groups and activating agents. | Minimal waste, catalyst is recycled. |
| Overall Yield | Moderate | Potentially High |
Exploration of Novel Bio-isosteric Replacements and Scaffold Modifications
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to fine-tune the physicochemical and pharmacological properties of a lead compound. nih.gov This involves substituting specific atoms or functional groups with others that have similar steric and electronic characteristics, with the goal of improving potency, selectivity, metabolic stability, or reducing toxicity. cambridgemedchemconsulting.comprinceton.edu For 4-(5-bromopyridin-2-yl)-3-methylbutan-2-ol, several opportunities for bioisosteric modification exist.
The bromopyridine moiety is a prime target for modification. The bromine atom, while useful for synthetic handles and potential halogen bonding, can be a site of metabolic liability. Replacing it with other halogens (Cl, F) or pseudo-halogens (CN, CF₃) could alter the electronic nature and metabolic profile of the molecule. Furthermore, the entire pyridine ring could be replaced. This "scaffold hopping" approach might involve substituting the pyridine with other five- or six-membered heterocycles like pyrimidine, pyrazine, thiazole, or even a phenyl ring. nih.govresearchgate.net Such changes can dramatically impact target binding, solubility, and pharmacokinetic properties. nih.govmdpi.comacs.org For instance, replacing a benzene (B151609) ring with a pyridine is a common tactic to enhance water solubility and introduce a hydrogen bond acceptor. mdpi.com
The 3-methylbutan-2-ol side chain also offers avenues for modification. The hydroxyl group is a key hydrogen bond donor and acceptor, but it can also be a site for rapid glucuronidation, leading to fast clearance. It could be replaced with bioisosteres such as an amine, amide, or even a difluoromethyl (CHF₂) group, which can act as a hydrogen bond donor mimic. nih.gov The stereocenters at positions 2 and 3 of the butanol chain are critical; exploring all four possible stereoisomers is essential to understand the structure-activity relationship (SAR).
| Molecular Substructure | Potential Bioisosteric Replacement | Rationale for Modification |
| Bromine Atom | Fluorine (F), Chlorine (Cl) | Modulate electronic properties, improve metabolic stability. |
| Trifluoromethyl (CF₃) | Increase lipophilicity, block metabolic sites. cambridgemedchemconsulting.com | |
| Pyridine Ring | Pyrimidine, Pyrazine | Alter hydrogen bonding capacity, pKa, and solubility. nih.gov |
| Thiophene, Furan | Explore different aromatic systems and steric profiles. | |
| Hydroxyl (-OH) Group | Amine (-NH₂), Amide (-CONH₂) | Change hydrogen bonding properties and basicity. |
| Difluoromethyl (-CHF₂) | Act as a metabolically stable mimic of the hydroxyl group. nih.gov | |
| Isobutyl Moiety | Cyclopropyl, tert-butyl | Introduce rigidity, explore different hydrophobic pockets. |
Application of Advanced Characterization Techniques for Dynamic Studies
A complete and unambiguous structural elucidation is fundamental to understanding a molecule's function. While standard techniques like ¹H and ¹³C NMR are routine, advanced Nuclear Magnetic Resonance (NMR) spectroscopy methods are indispensable for complex structures like this compound, especially given its two chiral centers. semanticscholar.org
Two-dimensional (2D) NMR techniques are crucial for confirming the connectivity of the molecule. longdom.orgnumberanalytics.com For instance, Correlation Spectroscopy (COSY) would establish proton-proton couplings within the butanol side chain, while Heteronuclear Single Quantum Coherence (HSQC) would link each proton directly to its attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is vital for connecting the pyridine ring to the side chain by revealing long-range (2-3 bond) correlations between protons and carbons. ipb.pt
Given the presence of two stereocenters, the compound can exist as four stereoisomers (two pairs of diastereomers). Determining the relative and absolute stereochemistry is critical. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information on the relative configuration by identifying protons that are close in space. nih.gov Furthermore, the analysis of proton-proton coupling constants (³JHH) can help deduce the preferred conformation of the flexible side chain. For diastereomeric mixtures, specialized NMR techniques, such as band-selective pure shift NMR, can resolve overlapping signals, allowing for accurate determination of diastereomeric ratios.
| Analytical Question | Recommended Advanced Technique | Information Obtained |
| Confirm C-C & C-H framework | 2D COSY, HSQC, HMBC ipb.pt | Unambiguous assignment of all ¹H and ¹³C signals and confirmation of the molecular skeleton. |
| Determine Relative Stereochemistry | 2D NOESY / ROESY | Identifies through-space proximity of protons, helping to assign relative configurations at the two chiral centers. |
| Analyze Conformational Dynamics | Variable Temperature (VT) NMR | Studies changes in conformation and potential rotational barriers in the side chain. |
| Quantify Diastereomeric Ratio | Chiral Chromatography, Pure Shift NMR nih.gov | Separates and quantifies diastereomers, resolving complex, overlapping signals. |
| Confirm Halogen Position | X-ray Crystallography | Provides definitive proof of structure, including absolute stereochemistry if a suitable crystal is obtained. |
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Drug Design
In the context of synthesis, retrosynthesis AI platforms can propose multiple viable synthetic routes to this compound. acs.org These algorithms learn from millions of published reactions to suggest disconnections and precursor molecules, potentially uncovering novel and more efficient pathways that a human chemist might overlook. Furthermore, reaction optimization models can predict the optimal conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts.
For drug design, AI/ML models can be used to explore the chemical space around the core scaffold. Generative models, such as variational autoencoders or generative adversarial networks, can design thousands of novel virtual compounds based on the structure of this compound. biorxiv.orgnih.govnih.gov These new designs can then be screened in silico using predictive models for properties like target binding affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. frontiersin.org This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving considerable time and resources. If the compound is being investigated as a kinase inhibitor, for example, specific AI models trained on kinase inhibitor data can be used to optimize its selectivity profile and predict potential resistance mutations. rsc.org
| Application Area | Specific AI/ML Tool or Approach | Potential Outcome for this compound |
| Synthetic Route Planning | Retrosynthesis Prediction Algorithms grace.comacs.org | Identification of novel, cost-effective, and high-yield synthetic pathways. |
| Reaction Optimization | Bayesian Optimization, Neural Networks | Prediction of optimal reaction conditions to maximize yield and purity. |
| Novel Analog Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) biorxiv.orgnih.gov | Creation of a virtual library of novel analogs with diverse structural modifications. |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Graph Neural Networks | In silico prediction of biological activity, selectivity, solubility, and toxicity for new designs. |
| Target Identification | Proteochemometric modeling, Deep Learning | Prediction of potential biological targets and off-targets for the compound. frontiersin.org |
Q & A
Q. Basic
- : Identify protons on the pyridine ring (δ 7.5–8.5 ppm) and butanol chain (δ 1.2–1.4 ppm for methyl groups) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (expected : ~245.03 for CHBrNO) .
- X-ray crystallography : Resolve stereochemistry using SHELX software for refinement .
Advanced Tip : Use DEPT-135 to distinguish CH, CH, and CH groups in the butanol chain .
How does the bromine atom influence reactivity in substitution reactions?
Advanced
The bromine atom acts as a leaving group, enabling:
- Nucleophilic aromatic substitution (NAS) : React with amines or thiols under basic conditions (e.g., KCO/DMF) .
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids to form biaryl derivatives .
Electronic Effects : Bromine’s −I effect deactivates the pyridine ring, directing substitutions to the 2- or 4-positions .
What biological applications are suggested by structurally similar compounds?
Basic
Similar bromopyridine derivatives exhibit:
- Antimicrobial activity : Inhibition of E. coli and S. aureus via membrane disruption .
- Anticancer potential : IC values <10 µM in glioblastoma (SF-295) and melanoma (MDA-MB-435) cell lines .
Methodological Note : Screen cytotoxicity using MTT assays and compare with positive controls (e.g., doxorubicin) .
How can contradictions in biological activity data be resolved?
Advanced
Contradictions (e.g., variable IC values) may arise from:
- Assay conditions : Varying serum concentrations or incubation times. Standardize protocols across replicates .
- Cell line heterogeneity : Test multiple lines (e.g., HeLa, MCF-7) to assess selectivity .
- Metabolic stability : Use liver microsomes to evaluate compound degradation .
What are the challenges in achieving enantiomeric purity?
Advanced
The chiral center at C2 of butan-2-ol complicates synthesis:
- Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymes (lipases) for kinetic resolution .
- Analytical methods : Chiral HPLC with amylose-based columns to quantify enantiomeric excess (ee) .
Q. Advanced
- Molecular docking : Use AutoDock Vina to model binding to kinase targets (e.g., EGFR). Bromine may enhance hydrophobic interactions .
- QSAR models : Correlate logP values (experimental: ~2.85) with cytotoxicity to design analogs .
Software Tip : Validate docking poses with MD simulations (GROMACS) to assess stability .
What are the key differences in reactivity vs. non-brominated analogs?
Q. Basic
- Reduced electrophilicity : Bromine decreases pyridine’s susceptibility to electrophilic attack.
- Enhanced leaving-group ability : Facilitates substitution reactions compared to chloro or methyl analogs .
How is the hydroxyl group protected during synthesis?
Q. Basic
- Silylation : Use TBDMSCl/imidazole in DMF to protect −OH as a TBDMS ether .
- Acetylation : React with acetic anhydride/pyridine to form an acetyl ester .
Deprotection : Use TBAF in THF for silyl ethers or NaOH/MeOH for esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
